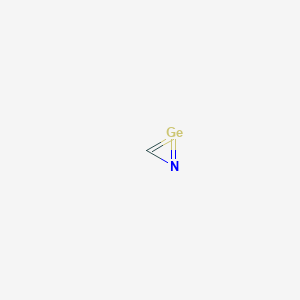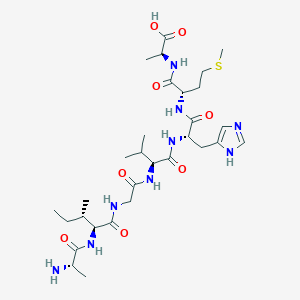
1-Aza-2-germacyclopropa-1,2-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Aza-2-germacyclopropa-1,2-diene is a unique organometallic compound featuring a germanium atom within a three-membered ring structure
Preparation Methods
The synthesis of 1-Aza-2-germacyclopropa-1,2-diene typically involves the reaction of germanium-containing precursors with nitrogen-containing reagents under controlled conditions. One common method includes the reaction of germylene (GeH2) with azides (RN3) to form the desired three-membered ring structure. The reaction conditions often require low temperatures and inert atmospheres to prevent decomposition and ensure high yields .
Industrial production methods for this compound are still under development, as its synthesis on a large scale poses challenges due to the reactivity of the intermediates and the need for precise control over reaction conditions.
Chemical Reactions Analysis
1-Aza-2-germacyclopropa-1,2-diene undergoes a variety of chemical reactions, including:
Substitution: The compound can participate in substitution reactions with halogens (e.g., chlorine, bromine) to form halogenated derivatives.
Common reagents and conditions for these reactions include the use of inert atmospheres (e.g., nitrogen or argon) and low temperatures to maintain the stability of the compound. Major products formed from these reactions include various germanium-containing compounds and nitrogen derivatives.
Scientific Research Applications
1-Aza-2-germacyclopropa-1,2-diene has several scientific research applications, including:
Mechanism of Action
The mechanism by which 1-Aza-2-germacyclopropa-1,2-diene exerts its effects involves the interaction of the germanium atom with various molecular targets. The compound can form coordination complexes with transition metals, facilitating catalytic processes. Additionally, the nitrogen atom in the ring structure can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability .
Comparison with Similar Compounds
1-Aza-2-germacyclopropa-1,2-diene can be compared with other similar compounds, such as:
1-Aza-2-phospha-1,3-dienes: These compounds contain phosphorus instead of germanium and exhibit different reactivity and stability profiles.
1,2-Azaphosphetines: These compounds feature a four-membered ring structure with nitrogen and phosphorus atoms, offering unique electronic properties.
1-Aza-2-phosphacyclohexa-2,4-dienes: These compounds have a six-membered ring structure and are used in different synthetic applications.
The uniqueness of this compound lies in its germanium-containing three-membered ring, which imparts distinct electronic and structural characteristics compared to its phosphorus-containing analogs.
Properties
Molecular Formula |
CHGeN |
|---|---|
Molecular Weight |
99.66 g/mol |
IUPAC Name |
1-aza-2-germacyclopropa-1,2-diene |
InChI |
InChI=1S/CHGeN/c1-2-3-1/h1H |
InChI Key |
HFWMNTFJPVPJJP-UHFFFAOYSA-N |
Canonical SMILES |
C1=[Ge]=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2-Methylbutan-2-YL)disulfanyl]octane](/img/structure/B12526397.png)
![1H-Pyrrolo[2,3-b]pyridine, 5-chloro-3-(2-pyrimidinyl)-](/img/structure/B12526400.png)
![Pyrrolo[2,3-b]pyrrolizin-8(1H)-one, 3-(4-fluorophenyl)-](/img/structure/B12526405.png)


![4-(2-{4-[3-(4-Fluorophenyl)propyl]piperazin-1-yl}ethyl)-2-methoxyphenol](/img/structure/B12526422.png)

![N-[(2H-Benzimidazol-2-ylidene)methyl]-4-methylaniline](/img/structure/B12526436.png)


![Thieno[3,2-e][2,1,3]benzoselenadiazole](/img/structure/B12526461.png)
![2,3-Bis(E)({[4-(dibutylamino)phenyl]methylidene}amino)but-2-enedinitrile](/img/structure/B12526468.png)
![Propanoic acid, 3-[[(methylamino)carbonyl]thio]-, ethyl ester](/img/structure/B12526477.png)

